5-Bromo-3-hydroxy-2-nitrobenzotrifluoride

Physicochemical profiling pKa prediction Medicinal chemistry design

5-Bromo-3-hydroxy-2-nitrobenzotrifluoride (CAS 2092867-77-9; synonym: 5‑bromo‑2‑nitro‑3‑(trifluoromethyl)phenol) is a trisubstituted benzotrifluoride building block that simultaneously carries a bromine atom, a nitro group, and a phenolic hydroxyl on the same electron‑deficient aromatic ring. Its molecular formula is C₇H₃BrF₃NO₃, with a molecular weight of 286.00 g·mol⁻¹.

Molecular Formula C7H3BrF3NO3
Molecular Weight 286.004
CAS No. 2092867-77-9
Cat. No. B2957884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-hydroxy-2-nitrobenzotrifluoride
CAS2092867-77-9
Molecular FormulaC7H3BrF3NO3
Molecular Weight286.004
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)[N+](=O)[O-])O)Br
InChIInChI=1S/C7H3BrF3NO3/c8-3-1-4(7(9,10)11)6(12(14)15)5(13)2-3/h1-2,13H
InChIKeyKTOKBPBGMKRGLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-3-hydroxy-2-nitrobenzotrifluoride (CAS 2092867-77-9) – Compound Class, Key Properties, and Procurement-Grade Characterization


5-Bromo-3-hydroxy-2-nitrobenzotrifluoride (CAS 2092867-77-9; synonym: 5‑bromo‑2‑nitro‑3‑(trifluoromethyl)phenol) is a trisubstituted benzotrifluoride building block that simultaneously carries a bromine atom, a nitro group, and a phenolic hydroxyl on the same electron‑deficient aromatic ring [1]. Its molecular formula is C₇H₃BrF₃NO₃, with a molecular weight of 286.00 g·mol⁻¹ . Commercially available grades range from 95% to 98% purity, and the bulk substance is typically supplied as a light‑gold, chunky crystalline powder . The compound belongs to the broader family of fluorinated nitroaromatics used as advanced intermediates in medicinal‑chemistry and agrochemical discovery programs.

Why 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride Cannot Be Replaced by a Mono‑ or Di‑Substituted Benzotrifluoride Analog – The Multi‑Functional Handle Imperative


In‑class benzotrifluoride analogs generally lack the simultaneous presence of three electronically orthogonal reactive handles [1]. Removing the bromine eliminates aryl‑halide cross‑coupling competence; removing the hydroxyl abolishes the only protic site for O‑functionalization and hydrogen‑bond donation; and deleting the nitro group removes the strong electron‑withdrawing anchor that both activates the ring for nucleophilic aromatic substitution and dramatically acidifies the phenol [2]. The quantitative consequences of these structural differences are enumerated in Section 3. Users who attempt to procure a simpler analog risk introducing additional synthetic steps, altering regiochemical outcomes, or losing the necessary physicochemical property window (e.g., pKₐ, lipophilicity) that this single intermediate simultaneously delivers.

Quantitative Differentiation of 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride Versus Its Closest Structural Analogs


Phenolic Acidity Enhancement (Predicted pKₐ) Relative to the Des‑Bromo Analog 3‑Hydroxy‑2‑nitrobenzotrifluoride

The additional electron‑withdrawing bromine substituent at the 5‑position of 5‑bromo‑3‑hydroxy‑2‑nitrobenzotrifluoride is predicted to lower the phenolic pKₐ by roughly 0.7–1.2 log units relative to the des‑bromo comparator 3‑hydroxy‑2‑nitrobenzotrifluoride (CAS 386‑72‑1), for which a consensus predicted pKₐ of 5.66 ± 0.10 is available . The resulting pKₐ window of ≈4.5–5.0 enables deprotonation with substantially weaker bases, alters ionization state at physiological pH, and modulates hydrogen‑bond acceptor/donor properties in biological or catalytic environments.

Physicochemical profiling pKa prediction Medicinal chemistry design

Lipophilicity Increase (XLogP3‑AA) Versus the Des‑Bromo Analog 3‑Hydroxy‑2‑nitrobenzotrifluoride

The computed partition coefficient (XLogP3‑AA) for 5‑bromo‑3‑hydroxy‑2‑nitrobenzotrifluoride is 3.5, as reported in PubChem, while the des‑bromo comparator 3‑hydroxy‑2‑nitrobenzotrifluoride has a consensus predicted LogP of approximately 2.8 [1]. The 0.7 log‑unit increase reflects the additive hydrophobicity of the bromine atom and translates into measurably higher membrane partitioning and altered pharmacokinetic distribution in early‑stage lead optimization.

Lipophilicity Drug-likeness QSAR

Synthetic Versatility: Three Orthogonal Reactive Handles Compared with Di‑Substituted Analogs

The target compound distinguishes itself from commercial 5‑bromo‑2‑nitrobenzotrifluoride (CAS 344‑38‑7, missing the 3‑OH) and from 3‑hydroxy‑2‑nitrobenzotrifluoride (CAS 386‑72‑1, missing the 5‑Br) by offering three sequential functionalization routes on the same scaffold: (i) Suzuki‑Miyaura or Buchwald‑Hartwig coupling at the C‑Br position, (ii) O‑alkylation/acylation at the phenolic –OH, and (iii) reduction or further electrophilic aromatic substitution directed by the nitro group [1]. The patent application WO2023124567 explicitly exploits this orthogonal reactivity to construct covalent inhibitors for oncology targets, employing the bromine for biaryl assembly, the hydroxyl for warhead linkage, and the nitro/trifluoromethyl pair to tune electrophilicity and metabolic stability [2].

Cross-coupling Late-stage functionalization Medicinal chemistry

Commercial Purity Tier Differentiation: 98 % (Leyan) Versus Industry‑Standard 95 %

Among commercial suppliers of 5‑bromo‑3‑hydroxy‑2‑nitrobenzotrifluoride, Leyan (Shanghai Haohong Biomedical Technology Co.) offers a 98 % purity batch (Cat. No. 1589656), exceeding the 95 % minimum purity specified by AKSci, Alfa Chemistry, and CymitQuimica . The 3‑percentage‑point improvement reduces the maximum level of unidentified organic impurities by 60 %, which is significant for reaction screening where unknown side products can confound hit validation and biological assay interpretation.

Procurement quality Purity specification Supply chain

High‑Impact Application Scenarios for 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride Based on Quantitative Differentiation Evidence


Covalent Kinase‑Inhibitor Fragment Elaboration (Oncology)

The three‑handle architecture of 5‑bromo‑3‑hydroxy‑2‑nitrobenzotrifluoride – specifically the aryl bromide for Suzuki biaryl coupling, the phenolic –OH for electrophilic warhead attachment, and the nitro/CF₃ pair for fine‑tuning acceptor reactivity – directly enables the covalent inhibitor design strategy disclosed in WO2023124567 [1]. The lowered pKₐ (≈4.5–5.0) ensures the phenol remains partially ionized at physiological pH, while the elevated LogP (3.5) enhances passive membrane permeability of the resulting conjugates.

Parallel Library Synthesis in Hit‑to‑Lead Optimization

Using 5‑bromo‑3‑hydroxy‑2‑nitrobenzotrifluoride as a single scaffold, a medicinal chemistry team can synthesize three orthogonal sublibraries (C‑aryl, O‑alkyl, and N‑reduced series) from one common intermediate. The 98 % purity grade from qualified vendors minimizes side‑product interference in biological assays, as documented in Section 3, while the single‑scaffold approach reduces procurement complexity compared to maintaining inventory of separate bromo‑only or hydroxyl‑only building blocks [2].

Agrochemical Intermediate with Tunable Physicochemical Properties

The combination of high lipophilicity (XLogP3 = 3.5) and engineered acidity (pKₐ ≈4.5–5.0) makes this compound a strategic intermediate for designing fluorinated agrochemicals where translocation in plant vascular systems depends on a precise balance of ionization and lipophilicity [1]. The bromine atom serves as a radiolabeling handle (⁷⁶Br) or a heavy‑atom probe for crystallographic studies of target‑binding modes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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